N-tert-butyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide
Description
N-tert-butyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is an organic compound that features a trifluoromethyl group attached to a piperidine ring
Properties
Molecular Formula |
C12H21F3N2O |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-tert-butyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C12H21F3N2O/c1-11(2,3)16-10(18)8-17-6-4-9(5-7-17)12(13,14)15/h9H,4-8H2,1-3H3,(H,16,18) |
InChI Key |
ARYXEQCDDWLIHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide typically involves the reaction of tert-butylamine with 4-(trifluoromethyl)piperidine-1-carboxylic acid, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds .
Scientific Research Applications
N-tert-butyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
- N-tert-butyl-2-[4-(trifluoromethyl)phenyl]acetamide
- N-tert-butyl-2-[4-(trifluoromethyl)benzyl]acetamide
Uniqueness
N-tert-butyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is unique due to the presence of the piperidine ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
